molecular formula C16H13ClO B502906 4'-Chloro-2-methylchalcone CAS No. 264229-44-9

4'-Chloro-2-methylchalcone

Cat. No.: B502906
CAS No.: 264229-44-9
M. Wt: 256.72g/mol
InChI Key: BUWDRJFOCPFWDQ-DHZHZOJOSA-N
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Description

4’-Chloro-2-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The compound 4’-Chloro-2-methylchalcone is characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 2 position on the chalcone structure, which consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system .

Mechanism of Action

Target of Action

Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .

Mode of Action

The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.

Biochemical Pathways

Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes

Result of Action

The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWDRJFOCPFWDQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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